molecular formula C19H15NO B14501288 2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one CAS No. 63056-21-3

2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one

Cat. No.: B14501288
CAS No.: 63056-21-3
M. Wt: 273.3 g/mol
InChI Key: ZSJRYSVRHIBVEY-UHFFFAOYSA-N
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Description

2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C19H15NO It is characterized by a phenyl group attached to a pyridine ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . This method provides a straightforward approach to obtaining the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and environmentally benign solvents, can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(6-phenylpyridin-3-yl)ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

63056-21-3

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2-phenyl-1-(6-phenylpyridin-3-yl)ethanone

InChI

InChI=1S/C19H15NO/c21-19(13-15-7-3-1-4-8-15)17-11-12-18(20-14-17)16-9-5-2-6-10-16/h1-12,14H,13H2

InChI Key

ZSJRYSVRHIBVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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